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Compound Name: O-Methylancistrocladinine

Cat. No.: B15188218 Get Quote

For Immediate Release

A comprehensive analysis of the spectroscopic data for O-Methylancistrocladinine, a

naphthylisoquinoline alkaloid, is presented here for researchers, scientists, and professionals in

drug development. This guide provides a detailed interpretation of the Nuclear Magnetic

Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, crucial for the

identification, characterization, and further investigation of this class of natural products. The

data is based on the structural elucidation work published by Bringmann et al. in the Journal of

Natural Products (2004).

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for O-Methylancistrocladinine.

Table 1: ¹H NMR Spectroscopic Data
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Position
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

3 3.28 m

4 2.85, 2.25 m, m

1' 7.02 s

3' 6.85 s

4' - - -

5 7.00 d 2.4

7 6.78 d 2.4

8 6.88 s

1-Me 1.15 d 6.5

3-Me 0.85 d 6.8

N-Me 2.35 s

6-OMe 3.90 s

8-OMe 3.95 s

2'-OMe 3.80 s

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data
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Position Chemical Shift (δ) ppm

1 49.5

3 58.0

4 30.2

4a 125.8

5 110.1

6 155.1

7 112.5

8 155.8

8a 115.9

1' 123.4

2' 156.2

3' 105.5

4' 134.5

5' 128.9

6' 124.1

7' 126.3

8' 127.1

1-Me 15.2

3-Me 12.8

N-Me 40.5

6-OMe 55.3

8-OMe 55.9

2'-OMe 55.8
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Solvent: CDCl₃

Table 3: Mass Spectrometry and Infrared Spectroscopy
Data

Technique Data

MS (EI)
m/z (% rel. int.): 421 [M⁺] (100), 406 (35), 390

(10), 211 (15), 204 (20), 189 (25)

IR (KBr) ν (cm⁻¹): 2925, 1610, 1580, 1460, 1210, 1100

Interpretation of Spectroscopic Data
The ¹H NMR spectrum shows characteristic signals for the methoxy groups and the aromatic

and aliphatic protons of the naphthylisoquinoline core. The ¹³C NMR spectrum confirms the

presence of 26 carbon atoms, with distinct chemical shifts for the carbonyls, aromatic carbons,

and aliphatic carbons. The mass spectrum shows the molecular ion peak at m/z 421,

consistent with the molecular formula C₂₆H₂₇NO₄. The IR spectrum displays absorption bands

corresponding to C-H, C=C aromatic, and C-O stretching vibrations.

Experimental Protocols
The spectroscopic data presented above were obtained according to the methodologies

detailed in the primary literature. A general workflow for the isolation and characterization of

naphthylisoquinoline alkaloids is outlined below.

General Workflow for Isolation and Structure Elucidation
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Extraction & Isolation

Spectroscopic Analysis

Plant Material (e.g., Ancistrocladus sp.)

Solvent Extraction
(e.g., MeOH/CH₂Cl₂)

Crude Extract

Chromatographic Separation
(e.g., Column Chromatography, HPLC)

Pure O-Methylancistrocladinine

NMR Spectroscopy
(¹H, ¹³C, 2D NMR)

Mass Spectrometry
(e.g., EI-MS, HR-MS)

Infrared Spectroscopy
(IR)

Structure Elucidation

Click to download full resolution via product page

Caption: General experimental workflow for the isolation and spectroscopic characterization of

O-Methylancistrocladinine.

Signaling Pathways and Logical Relationships
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At present, specific signaling pathways directly modulated by O-Methylancistrocladinine are

not extensively documented in publicly available literature. However, naphthylisoquinoline

alkaloids, as a class, are known to exhibit a range of biological activities, including antiviral,

antimalarial, and cytotoxic effects. The logical relationship for the investigation of these

activities is depicted below.

Logical Workflow for Bioactivity Screening

Biological Screening

Drug Development Pathway

O-Methylancistrocladinine

In vitro Assays

Antiviral Activity Antimalarial Activity Cytotoxicity Assays

Lead Compound Identification

Preclinical Studies

Clinical Trials

New Therapeutic Agent
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Click to download full resolution via product page

Caption: Logical workflow for the investigation of the biological activities of O-
Methylancistrocladinine.

This technical guide provides a foundational understanding of the spectroscopic properties of

O-Methylancistrocladinine. Further research into its biological activities and mechanism of

action is warranted to explore its full therapeutic potential.

To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of O-
Methylancistrocladinine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15188218#o-methylancistrocladinine-spectroscopic-
data-nmr-ms-ir-interpretation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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